MRS 2211 was developed as part of a series of compounds aimed at exploring the roles of purinergic receptors in various biological processes. It is classified under P2Y receptor antagonists, specifically targeting the P2Y13 subtype. The compound's molecular formula is , with a molecular weight of approximately 474.66 g/mol .
The synthesis of MRS 2211 involves several steps, commonly utilizing organic chemistry techniques. One notable method includes the use of pyridoxal phosphate derivatives, which are modified to yield the final product. The synthesis typically employs reactions such as:
For example, one synthetic route involves treating an intermediate compound with sulfuric acid in acetone, followed by purification through silica gel chromatography . The final purification step often includes crystallization techniques to achieve the desired purity level.
MRS 2211's structure is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The compound features:
The InChI Key for MRS 2211 is VLNWYJFCKRYEJA-QIKYXUGXSA-L
, and its SMILES representation is [Na+].[Na+].CC1=C(O)C(C=O)=C(COP([O-])([O-])=O)C(\N=N\C2=C(Cl)C=CC(=C2)[N+]([O-])=O)=N1
.
MRS 2211 primarily functions through its antagonistic action on the P2Y13 receptor, inhibiting the receptor’s activation by adenosine diphosphate. This inhibition can be quantitatively assessed through various biochemical assays, including:
The compound's efficacy as an antagonist can be evaluated using concentration-response curves, where it has been shown to inhibit proplatelet formation in a dose-dependent manner.
The mechanism of action for MRS 2211 involves blocking the P2Y13 receptor, which plays a significant role in mediating platelet activation and aggregation in response to adenosine diphosphate. By inhibiting this receptor, MRS 2211 effectively reduces platelet activation, which has implications for managing thrombotic disorders.
Key findings indicate that MRS 2211 can significantly decrease proplatelet formation from megakaryocytes, highlighting its potential therapeutic applications in conditions where platelet aggregation poses a risk .
MRS 2211 possesses several notable physical and chemical properties:
These properties facilitate its use in laboratory settings, allowing for straightforward preparation of stock solutions for experimental use.
MRS 2211 has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4